N-(Methoxymethyl)acrylamide
Overview
Description
N-(Methoxymethyl)acrylamide is a chemical compound with the molecular formula C5H9NO2. It is also known by other names such as N-(methoxymethyl)-2-propenamide. This compound is a derivative of acrylamide and is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the acrylamide structure. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)acrylamide can be synthesized through the reaction of acrylamide with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving acrylamide in water, adding sodium hydroxide, and then slowly adding formaldehyde solution. The reaction is carried out at controlled temperatures, usually between 15-25°C, and the pH is adjusted to slightly acidic conditions using sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to optimize the conversion of acrylamide to this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxymethyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications such as coatings and adhesives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Crosslinking: Ammonium chloride is often used as a catalyst to facilitate the crosslinking reaction.
Major Products Formed
The major products formed from the reactions of this compound include poly(this compound) and various crosslinked polymers that exhibit enhanced mechanical strength and water resistance .
Scientific Research Applications
N-(Methoxymethyl)acrylamide has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of self-crosslinkable poly(vinyl alcohol) (PVAL) copolymers, which are useful in creating materials with high water resistance.
Corrosion Inhibition: Research has shown that acrylamide derivatives, including this compound, are effective in corrosion inhibition.
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)acrylamide involves its interaction with biological nucleophiles such as DNA bases, proteins, or peptides. This interaction can lead to various effects, including cytotoxicity and activation of oxidative stress response. The compound’s methoxymethyl group allows it to form stable adducts with nucleophiles, which can interfere with normal cellular processes.
Comparison with Similar Compounds
N-(Methoxymethyl)acrylamide is similar to other acrylamide derivatives such as:
- N-methylol acrylamide
- N-(n-butoxymethyl)acrylamide
- N-(Methoxymethyl)methacrylamide
Uniqueness
What sets this compound apart is its ability to form self-crosslinkable polymers with controllable crosslinking timing. This property makes it particularly useful in applications requiring high water resistance and mechanical strength .
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry, bioengineering, and corrosion inhibition. Its unique chemical properties and ability to form stable adducts with biological nucleophiles make it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-(methoxymethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)6-4-8-2/h3H,1,4H2,2H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYOZOPEFCQZHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189960 | |
Record name | 2-Propenamide, N-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-11-9 | |
Record name | N-(Methoxymethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3644-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N-(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(methoxymethyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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